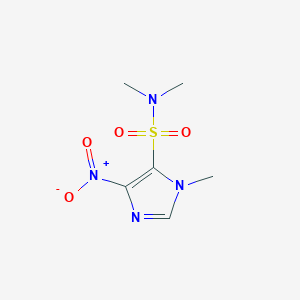
n,n,1-Trimethyl-4-nitro-1h-imidazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,1-Trimethyl-4-nitro-1H-imidazole-5-sulfonamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,1-Trimethyl-4-nitro-1H-imidazole-5-sulfonamide typically involves the cyclization of amido-nitriles under mild conditions. One such method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: N,N,1-Trimethyl-4-nitro-1H-imidazole-5-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N,N,1-Trimethyl-4-nitro-1H-imidazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N,N,1-Trimethyl-4-nitro-1H-imidazole-5-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The nitro and sulfonamide groups play a crucial role in binding to active sites, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant potential in therapeutic applications .
Comparison with Similar Compounds
- N,N,1-Trimethyl-1H-imidazole-4-sulfonamide
- N,N,1-Trimethyl-1H-imidazole-5-sulfonamide
- N,N,1-Trimethyl-4-nitro-1H-imidazole-5-carboxamide
Comparison: Compared to its analogs, this compound exhibits distinct chemical behavior and biological activity, making it a valuable subject for further research .
Properties
CAS No. |
6339-62-4 |
|---|---|
Molecular Formula |
C6H10N4O4S |
Molecular Weight |
234.24 g/mol |
IUPAC Name |
N,N,3-trimethyl-5-nitroimidazole-4-sulfonamide |
InChI |
InChI=1S/C6H10N4O4S/c1-8(2)15(13,14)6-5(10(11)12)7-4-9(6)3/h4H,1-3H3 |
InChI Key |
YCXMYVPITJWIFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1S(=O)(=O)N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14014754.png)

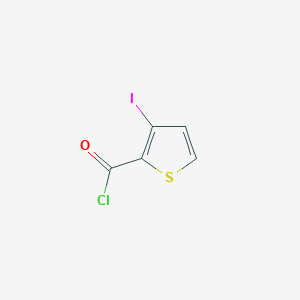
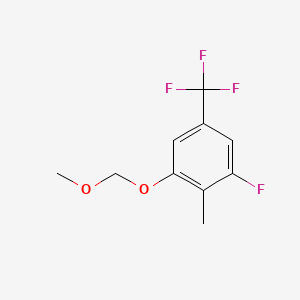
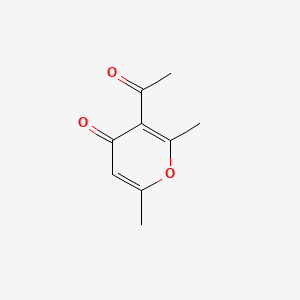
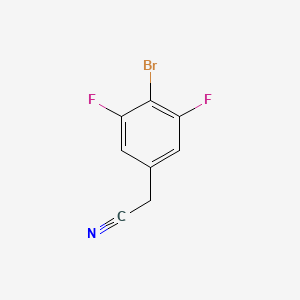
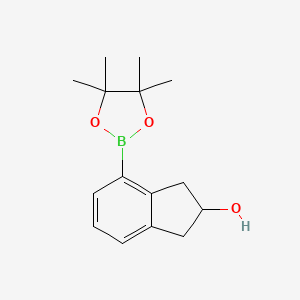

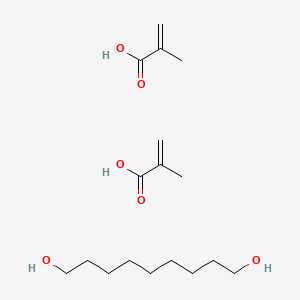

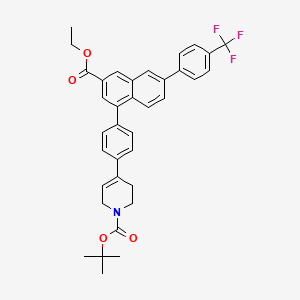
![2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-ol](/img/structure/B14014838.png)
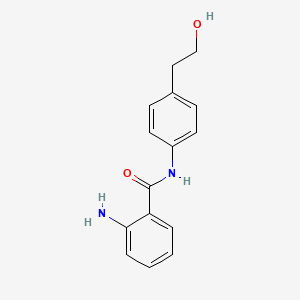
![[4-(2-Bromo-2-ethylbutanoyl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B14014855.png)
